molecular formula C11H13F4NO B7902015 N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methoxyethanamine

N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methoxyethanamine

Cat. No.: B7902015
M. Wt: 251.22 g/mol
InChI Key: OAGZGZXECXOMAR-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methoxyethanamine: is an organic compound characterized by the presence of fluorine and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methoxyethanamine typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzyl bromide with 2-methoxyethanamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to maximize yield and minimize impurities. Advanced purification techniques, such as column chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical drugs.

Industry: In the industrial sector, the compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methoxyethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s ability to interact with these targets, potentially leading to changes in biological activity. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide
  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 4-Fluorobenzyl bromide

Uniqueness: N-(2-Fluoro-6-(trifluoromethyl)benzyl)-2-methoxyethanamine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and its potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F4NO/c1-17-6-5-16-7-8-9(11(13,14)15)3-2-4-10(8)12/h2-4,16H,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGZGZXECXOMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C=CC=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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